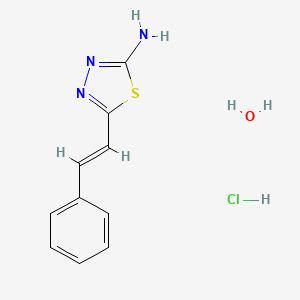
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate typically involves the reaction of thiosemicarbazide with substituted carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which cyclizes to form the thiadiazole ring. The styryl group is introduced through a subsequent reaction with a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or thione derivatives.
Substitution: The amino and styryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学的研究の応用
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
The biological activity of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiadiazole ring is known to interact with nucleic acids and proteins, leading to the modulation of gene expression and protein function. The styryl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is unique due to the presence of the styryl group, which imparts additional biological activity and enhances its ability to interact with molecular targets. The combination of the thiadiazole ring and the styryl group makes this compound a versatile scaffold for the development of new drugs and materials.
特性
CAS番号 |
102367-69-1 |
|---|---|
分子式 |
C10H12ClN3OS |
分子量 |
257.74 g/mol |
IUPAC名 |
5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C10H9N3S.ClH.H2O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,11,13);1H;1H2/b7-6+;; |
InChIキー |
TYCJUVSTYLVNEX-KMXZHCNGSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N.O.Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


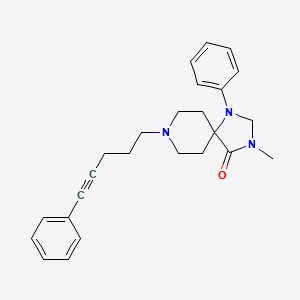
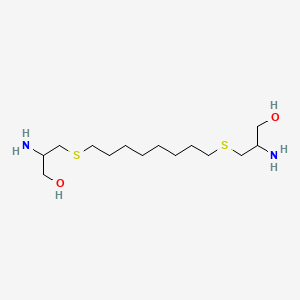
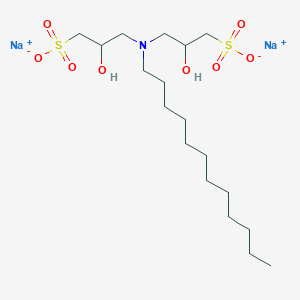
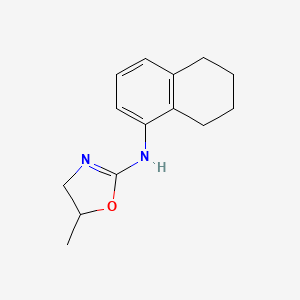
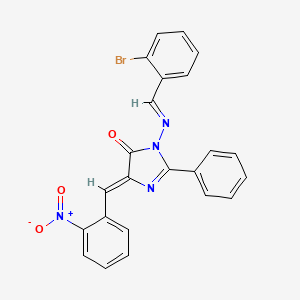
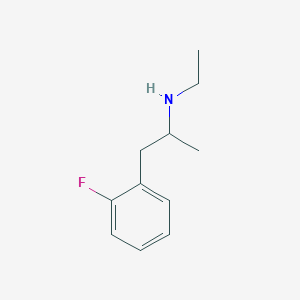

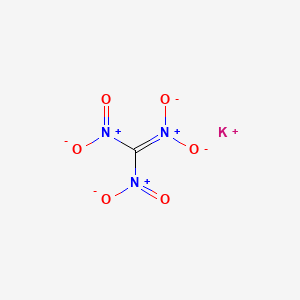

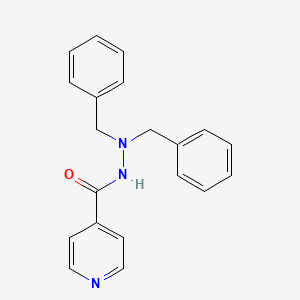
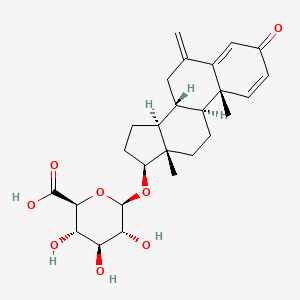
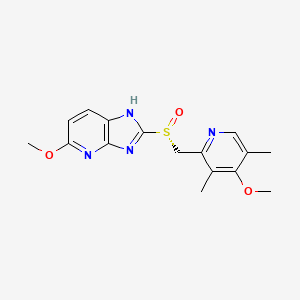
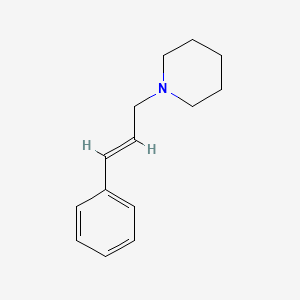
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
